Alloc-Gly-OH.DCHA
Overview
Description
Alloc-Gly-OH.DCHA, also known as N-α-Allyloxycarbonyl-glycine dicyclohexylammonium salt, is a chemical compound with the molecular formula C18H32N2O4 and a molecular weight of 340.46 g/mol . This compound is a derivative of glycine, where the amino group is protected by an allyloxycarbonyl (Alloc) group, and it is paired with dicyclohexylamine (DCHA) to form a salt .
Preparation Methods
Alloc-Gly-OH.DCHA can be synthesized through a series of chemical reactions involving the protection of glycine with an allyloxycarbonyl group. The synthetic route typically involves the following steps :
Protection of Glycine: Glycine is reacted with allyl chloroformate in the presence of a base to form N-allyloxycarbonyl-glycine.
Formation of the Salt: The protected glycine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Alloc-Gly-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The allyloxycarbonyl group can be removed under specific conditions, such as treatment with palladium catalysts, to yield free glycine.
Substitution Reactions: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for deprotection and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Alloc-Gly-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry and biochemistry . Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the allyloxycarbonyl group serves as a temporary protecting group for the amino group.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of complex peptide structures.
Biochemical Research: This compound is used in various biochemical assays and experiments to study protein interactions and enzyme activities.
Mechanism of Action
The mechanism of action of Alloc-Gly-OH.DCHA primarily involves its role as a protecting group in peptide synthesis . The allyloxycarbonyl group protects the amino group of glycine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be selectively removed to yield the free amino group .
Comparison with Similar Compounds
Alloc-Gly-OH.DCHA is unique due to its specific protecting group and salt form. Similar compounds include:
Fmoc-Gly-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group instead of the allyloxycarbonyl group.
Boc-Gly-OH: This compound uses a tert-butyloxycarbonyl (Boc) group as the protecting group.
This compound is preferred in certain applications due to its stability and ease of removal of the protecting group under mild conditions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGNWCIOTXQIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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